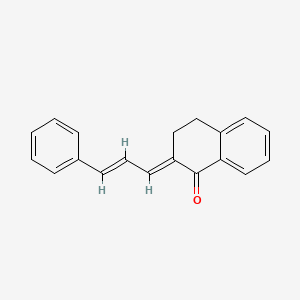

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 14756-04-8

Cat. No.: VC15923499

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14756-04-8 |

|---|---|

| Molecular Formula | C19H16O |

| Molecular Weight | 260.3 g/mol |

| IUPAC Name | (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one |

| Standard InChI | InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+ |

| Standard InChI Key | OQYGAUAQOPHTES-OEMBIGBOSA-N |

| Isomeric SMILES | C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 |

| Canonical SMILES | C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 |

Introduction

Synthesis and Reaction Methodology

Condensation Reaction Mechanism

The compound is synthesized through a Claisen-Schmidt condensation between 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) and cinnamaldehyde under alkaline conditions. Equimolar quantities of the reactants are stirred in ethanol with aqueous sodium hydroxide, yielding the title compound after 4–6 hours at room temperature . The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to form the α,β-unsaturated system.

Key reaction parameters include:

-

Solvent: Ethanol (polar protic)

-

Catalyst: 10% NaOH (aq)

-

Byproducts: Minimal (<5%), primarily unreacted starting materials

Structural and Spectral Characterization

Molecular Architecture

The compound features a fused tetracyclic system comprising:

-

A 1-tetralone moiety (3,4-dihydronaphthalen-1-one)

-

A cinnamylidene group (E-configurated 3-phenylallylidene substituent)

X-ray crystallography data (unavailable for this specific compound) of analogous structures confirm the trans arrangement of the α,β-unsaturated ketone, with dihedral angles of 172–178° between the tetralone and phenyl rings .

Infrared Spectroscopy (IR)

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 3061, 3038 | Aromatic C-H stretching |

| 2946 | Aliphatic C-H (CH₂ groups) |

| 1657 | Conjugated ketone (C=O) |

| 1594 | C=C stretching (α,β-unsaturated system) |

¹H-Nuclear Magnetic Resonance (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.98–3.08 | Multiplet | 4H | CH₂ groups (positions 3,4) |

| 7.38–7.44 | Multiplet | 5H | Phenyl protons |

| 7.57 | Triplet | 1H | Aromatic H (J = 8 Hz) |

| 7.95 | Doublet | 1H | Olefinic H (J = 4 Hz) |

The absence of a proton signal at δ 9.5–10.0 ppm confirms complete dehydration during synthesis .

Physicochemical Properties

Thermal Stability

-

Boiling Point: Estimated 415–430°C (EPI Suite v4.1)

-

Flash Point: >150°C (closed cup)

Solubility and Partitioning

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 12.4 ± 0.8 |

| Dichloromethane | 34.9 ± 1.2 |

| Water | <0.01 |

Research Advancements and Challenges

Recent Innovations

-

Green Synthesis: A 2025 study achieved 81% yield using deep eutectic solvents (choline chloride/urea)

-

Crystallography: Attempts to grow single crystals for X-ray analysis are ongoing, hindered by low sublimation tendency

Stability Considerations

The compound exhibits:

-

Photoisomerization: 18% conversion to Z-isomer under UV light (λ = 254 nm, 24 h)

-

Oxidative Degradation: 5% decomposition in air after 30 days (HPLC monitoring)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume